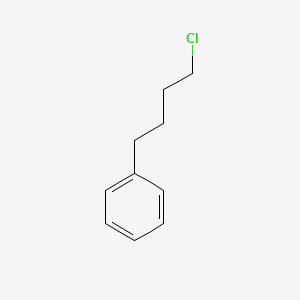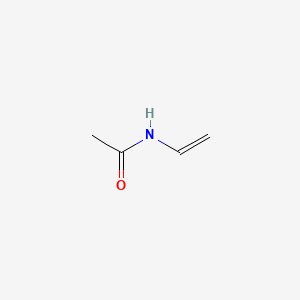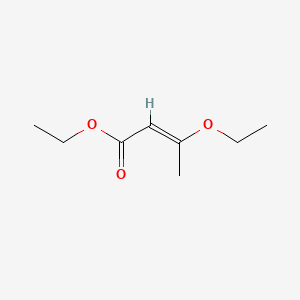
二叔丁基新戊基膦
描述
“Di-tert-butylneopentylphosphine” is a phosphine ligand used in various chemical reactions . It is a reactant for highly active palladium complexes and is used in the synthesis of organometallic compounds of iridium and rhodium . It is also used as a ligand for cross-coupling of aryl bromides and chlorides .
Synthesis Analysis
The synthesis of “Di-tert-butylneopentylphosphine” involves the reaction of Di-tert-butylchlorophosphane and NEOPENTYLMAGNESIUM CHLORIDE .
Molecular Structure Analysis
The molecular formula of “Di-tert-butylneopentylphosphine” is C13H29P . The molecular weight is 216.34 . Unfortunately, the detailed molecular structure could not be found from the search results.
Chemical Reactions Analysis
“Di-tert-butylneopentylphosphine” is used in various types of reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has been reported to provide highly active catalysts for the coupling of aryl bromides at mild temperatures .
Physical And Chemical Properties Analysis
“Di-tert-butylneopentylphosphine” is a solid with a refractive index of n20/D 1.478 . It has a boiling point of 40 °C/0.1 mmHg and a density of 0.839 g/mL at 25 °C .
科学研究应用
Organic Synthesis
Di-tert-butylneopentylphosphine is a valuable ligand in organic synthesis, particularly in cross-coupling reactions . It facilitates the formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules. This ligand is known for its role in Buchwald-Hartwig amination , Suzuki-Miyaura coupling , and Heck reactions , enabling the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, Di-tert-butylneopentylphosphine is employed to synthesize biologically active compounds . It has been used in the Heck reaction to create 2-aryl-2,3-dihydrofuran with good selectivity , a structure present in various pharmacologically active molecules.
Material Science
This phosphine ligand contributes to the synthesis of organometallic compounds of iridium and rhodium . These compounds have applications in material science, such as in OLED technology and as catalysts in various industrial processes.
Environmental Science
In environmental science, Di-tert-butylneopentylphosphine is used to develop catalysts that can facilitate environmentally friendly reactions . These catalysts are designed to minimize waste and energy consumption in chemical processes.
Energy Production
The ligand’s application in energy production involves the synthesis of highly active palladium complexes . These complexes are crucial in reactions that form the basis of energy conversion and storage technologies .
Agriculture
While direct applications in agriculture are not extensively documented, the synthesis of complex organic molecules using Di-tert-butylneopentylphosphine can lead to the development of new agrochemicals and pesticides .
Analytical Chemistry
In analytical chemistry, Di-tert-butylneopentylphosphine is used as a reactant and ligand in the preparation of palladium-based catalysts . These catalysts are essential in analytical methods that require precise and efficient chemical reactions.
Nanotechnology
The ligand finds use in nanotechnology through its role in copper-free Sonogashira couplings . These reactions are vital for creating nanoscale scaffolds and molecular electronics , which are the building blocks of nanodevices.
安全和危害
“Di-tert-butylneopentylphosphine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Pyr. Sol. 1, and Skin Corr. 1B . It is hazardous and precautionary statements include P222, P231, P280, P305 + P351 + P338, P310, and P422 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves .
Relevant Papers
One relevant paper titled “Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides” discusses the use of neopentylphosphine ligands, including “Di-tert-butylneopentylphosphine”, in palladium-catalyzed Suzuki, Sonogashira, Heck, and Hartwig–Buchwald couplings of aryl bromides and chlorides .
属性
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P/c1-11(2,3)10-14(12(4,5)6)13(7,8)9/h10H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGICSFDKZAWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CP(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338086 | |
| Record name | Di-tert-butylneopentylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60633-21-8 | |
| Record name | Di-tert-butylneopentylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60633-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DTBNpP function as a ligand in palladium-catalyzed cross-coupling reactions?
A: DTBNpP acts as a supporting ligand for palladium catalysts, playing a crucial role in facilitating cross-coupling reactions. Its steric bulk, attributed to the tert-butyl and neopentyl groups, creates a cone-shaped environment around the palladium center. [, ] This steric influence promotes the formation of coordinatively unsaturated palladium species, accelerating oxidative addition and reductive elimination steps in the catalytic cycle. []
Q2: What are the advantages of using DTBNpP in palladium-catalyzed reactions compared to other phosphine ligands?
A2: DTBNpP offers distinct advantages in palladium-catalyzed reactions:
- High Activity at Mild Conditions: DTBNpP enables reactions to proceed efficiently at room temperature, even with challenging substrates like aryl chlorides. [, ]
- Air Stability: [(DTBNpP)PdCl2]2 complexes demonstrate remarkable air stability, simplifying reaction setup and handling compared to highly air-sensitive phosphine ligands. []
- Control over Isomerization: In reactions like the Heck reaction, DTBNpP provides a higher degree of control over alkene isomerization compared to ligands like tri-tert-butylphosphine, leading to selective product formation. []
- Solubility and Catalyst Loading: DTBNpP demonstrates improved solubility in solvents like toluene compared to acetonitrile, allowing for significant reductions in catalyst loading while maintaining or improving yields. []
Q3: Can you provide examples of specific reactions where DTBNpP has proven to be an effective ligand?
A3: DTBNpP has demonstrated efficacy in various palladium-catalyzed reactions:
- Sonogashira Coupling: Enables room-temperature, copper-free coupling of challenging aryl bromides with alkynes, even in the presence of air. []
- Suzuki Coupling: Provides effective catalysis for coupling aryl bromides at room temperature, even in air, with notable activity improvements observed in toluene/water solvent systems. []
- α-Arylation of Ketones: Facilitates efficient α-arylation of ketones with aryl bromides and chlorides, offering a valuable route to complex ketones. []
- Heck Reaction: Provides control over alkene isomerization, enabling selective synthesis of specific isomers in reactions involving cyclic alkenes. []
- Arylation of Activated Methylene Compounds: Catalyses the arylation of diethyl malonate and ethyl cyanoacetate with various aryl bromides and chlorides. [, ]
Q4: Are there any known limitations or drawbacks to using DTBNpP in catalytic applications?
A: While DTBNpP offers significant advantages, a potential drawback is the formation of a catalytically inactive palladacycle, [(κ2-P,C-DTBNpP)PdX]2, in acetonitrile/water solvent systems. [] This palladacycle formation pathway represents a catalyst deactivation route and highlights the importance of solvent choice when utilizing DTBNpP.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





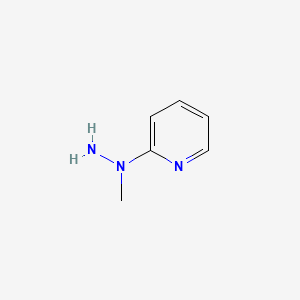
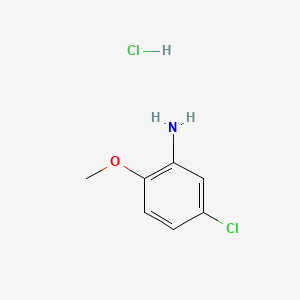
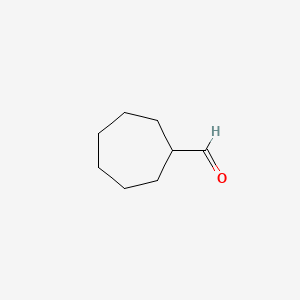

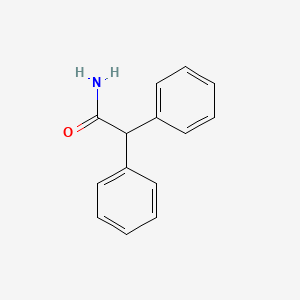
![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)
